molecular formula C8H10ClN3O2 B13298103 Ethyl 5-chloro-6-hydrazinylpyridine-3-carboxylate

Ethyl 5-chloro-6-hydrazinylpyridine-3-carboxylate

Cat. No.: B13298103
M. Wt: 215.64 g/mol
InChI Key: NAMKJBOXVJRXJH-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-6-hydrazinylpyridine-3-carboxylate is a chemical compound with a pyridine ring substituted with a chloro group, a hydrazinyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-6-hydrazinylpyridine-3-carboxylate typically involves the reaction of 5-chloro-6-nitropyridine-3-carboxylate with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to a hydrazinyl group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-6-hydrazinylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: 5-hydrazinyl-6-hydroxypyridine-3-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-chloro-6-hydrazinylpyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-microbial agents.

    Industry: Used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-6-hydrazinylpyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro group can also participate in interactions with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-chloro-6-aminopyridine-3-carboxylate: Similar structure but with an amino group instead of a hydrazinyl group.

    Ethyl 5-chloro-6-nitropyridine-3-carboxylate: Precursor in the synthesis of Ethyl 5-chloro-6-hydrazinylpyridine-3-carboxylate.

    Ethyl 5-chloro-6-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of a hydrazinyl group.

Uniqueness

This compound is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 5-chloro-6-hydrazinylpyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a hydrazine group and a carboxylate moiety. Its chemical formula is C10_{10}H10_{10}ClN3_3O2_2, and it exhibits properties typical of compounds with hydrazine functionalities, which are known to participate in various biochemical interactions.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. It is believed to inhibit certain enzymatic pathways, leading to altered cellular functions. The exact molecular targets are still under investigation, but preliminary studies suggest potential interactions with:

  • Enzymes involved in metabolic pathways.
  • Receptors that modulate cellular signaling processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Preliminary findings indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study:
A study involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability at concentrations above 50 µM. The mechanism appears to involve oxidative stress and mitochondrial dysfunction.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications have included alterations to the hydrazine moiety and variations in the carboxylate group.

Table of Derivatives and Their Activities

Derivative Biological Activity
Mthis compoundEnhanced antimicrobial activity against Gram-positive bacteria
Propyl 5-chloro-6-hydrazinylpyridine-3-carboxylateIncreased cytotoxicity in cancer cell lines

Properties

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

ethyl 5-chloro-6-hydrazinylpyridine-3-carboxylate

InChI

InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-3-6(9)7(12-10)11-4-5/h3-4H,2,10H2,1H3,(H,11,12)

InChI Key

NAMKJBOXVJRXJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)NN)Cl

Origin of Product

United States

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